2,4,10,15,19,23-Hexamethyltetracosane
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Overview
Description
It is a colorless, odorless liquid that is highly stable and non-toxic . This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food, due to its excellent emollient properties and stability.
Preparation Methods
Chemical Reactions Analysis
2,4,10,15,19,23-Hexamethyltetracosane is relatively inert due to its saturated hydrocarbon structure. it can undergo certain chemical reactions under specific conditions:
Oxidation: Under strong oxidizing conditions, it can be oxidized to form various oxygenated products.
Reduction: It is generally resistant to reduction due to its fully saturated nature.
Substitution: It can undergo substitution reactions, although these are less common due to the stability of the carbon-hydrogen bonds.
Scientific Research Applications
2,4,10,15,19,23-Hexamethyltetracosane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,10,15,19,23-Hexamethyltetracosane is primarily related to its physical properties rather than chemical reactivity. As an emollient, it forms a barrier on the skin’s surface, preventing moisture loss and providing a smooth, soft texture. In pharmaceutical applications, it enhances the delivery of active ingredients through its ability to form stable emulsions and gels .
Comparison with Similar Compounds
2,4,10,15,19,23-Hexamethyltetracosane is unique due to its high stability and non-toxic nature. Similar compounds include:
Squalene: A precursor to squalane, it is less stable and more prone to oxidation.
Mineral Oil: Another emollient used in cosmetics, but it lacks the biodegradability and skin compatibility of squalane.
Cyclomethicone: A silicone-based compound used in cosmetics, which provides a similar smooth texture but can cause skin irritation in some individuals.
Properties
CAS No. |
90492-16-3 |
---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
2,4,10,15,19,23-hexamethyltetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)16-14-21-29(7)23-15-22-28(6)19-13-12-18-27(5)17-10-9-11-20-30(8)24-26(3)4/h25-30H,9-24H2,1-8H3 |
InChI Key |
NEDTVDCAKXOFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCCCC(C)CC(C)C |
Origin of Product |
United States |
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